molecular formula C9H7ClO2 B8495349 5-chloromethyl-3H-benzofuran-2-one

5-chloromethyl-3H-benzofuran-2-one

Cat. No. B8495349
M. Wt: 182.60 g/mol
InChI Key: ATPUGERGXKQNJV-UHFFFAOYSA-N
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Patent
US05789415

Procedure details

A solution of the product of Step 1, above (55) (10.89 mmol), in ethanol/ethyl acetate (23 ml/5 ml) was added to 10 ml ethanol over 10% palladium catalyst on carbon (100 mg). The mixture was hydrogenated on a Parr shaker at 45 psi for 2 hours. The reaction mixture was filtered through celite and the organics were concentrated to dryness to obtain the title compound (56).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.89 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
ethanol ethyl acetate
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9](=[O:11])[CH2:8][C:7]=2[CH:12]=1.C(O)C>C(O)C.C(OCC)(=O)C.[Pd]>[CH3:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9](=[O:11])[CH2:8][C:7]=2[CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1C=CC2=C(CC(O2)=O)C1
Name
Quantity
10.89 mmol
Type
reactant
Smiles
ClCC=1C=CC2=C(CC(O2)=O)C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
ethanol ethyl acetate
Quantity
23 mL
Type
solvent
Smiles
C(C)O.C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the organics were concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=CC2=C(CC(O2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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